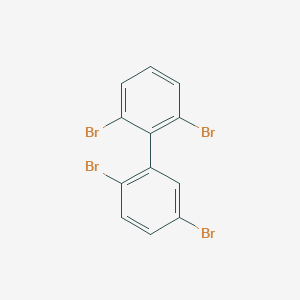

2,2',5,6'-Tetrabromobiphenyl

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dibromo-2-(2,5-dibromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMEYSCIEAFLSQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=C(C=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5074769 | |

| Record name | PBB 053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60044-25-9 | |

| Record name | 2,2′,5,6′-Tetrabromo-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60044-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',5,6'-Tetrabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060044259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PBB 053 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,6'-TETRABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QB1542CLI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivative Chemistry of Tetrabromobiphenyls

Strategies for the Synthesis of Specific Tetrabromobiphenyl Congeners

The construction of a specific tetrabromobiphenyl isomer like 2,2',5,6'-tetrabromobiphenyl is a synthetic challenge that can be approached through several strategic disconnections. The primary methods involve either the direct bromination of a pre-formed biphenyl (B1667301) or the coupling of appropriately substituted benzene (B151609) rings.

Directed Bromination Techniques

Directed bromination involves the use of directing groups to control the regioselectivity of electrophilic aromatic bromination. While direct bromination of biphenyl itself tends to produce a mixture of products, with 4,4'-dibromobiphenyl (B48405) being a major product, obtaining the 2,2',5,6'-substitution pattern requires a more nuanced approach. orgsyn.org

One potential strategy involves the use of ortho-directing groups. For instance, a hydroxyl or amino group can direct bromination to the ortho and para positions. A plausible synthetic route could start with a biphenyl derivative bearing a directing group that facilitates bromination at the desired positions, followed by removal or transformation of the directing group.

Another approach is the use of in situ generated brominating agents, which can offer milder and more selective reactions compared to elemental bromine. For example, bromodimethylsulfonium bromide, generated from dimethyl sulfoxide (B87167) and hydrobromic acid, has been shown to be a selective reagent for electrophilic aromatic bromination. acs.org

Table 1: Comparison of Brominating Agents

| Reagent | Conditions | Selectivity | Reference |

| Elemental Bromine (Br₂) | Lewis acid catalyst | Low for specific isomers | orgsyn.org |

| N-Bromosuccinimide (NBS) | Radical initiator or acid catalyst | Varies with substrate | General knowledge |

| Bromodimethylsulfonium bromide | In situ generation | Milder, more selective | acs.org |

Cross-Coupling Reactions for Biphenyl Formation

Cross-coupling reactions are powerful tools for the construction of the biphenyl core structure. These methods offer the advantage of building the desired brominated biphenyl from two simpler, pre-brominated benzene derivatives.

The Suzuki-Miyaura coupling is a versatile method that involves the reaction of an arylboronic acid with an aryl halide, catalyzed by a palladium complex. nih.govnih.gov For the synthesis of this compound, this could involve the coupling of 2,5-dibromophenylboronic acid with 1,3-dibromobenzene (B47543). The availability and stability of the boronic acid precursors are key to the success of this route.

The Ullmann reaction , which involves the copper-catalyzed coupling of two aryl halides, is another classic method for biphenyl synthesis. orgsyn.orgchemicalforums.com This reaction typically requires high temperatures, but modern modifications have made it more practical. An unsymmetrical Ullmann coupling could potentially be employed, for example, by reacting an excess of 1,3-dibromobenzene with 1-iodo-2,5-dibromobenzene in the presence of a copper catalyst.

Table 2: Key Cross-Coupling Reactions for Biphenyl Synthesis

| Reaction | Reactants | Catalyst | Key Features | References |

| Suzuki-Miyaura Coupling | Arylboronic acid + Aryl halide | Palladium complex | Mild conditions, high functional group tolerance | nih.govnih.gov |

| Ullmann Reaction | Two Aryl halides | Copper | Can be used for symmetrical and unsymmetrical biphenyls | orgsyn.orgchemicalforums.com |

| Stille Coupling | Organotin reagent + Aryl halide | Palladium complex | Tolerant of many functional groups | General knowledge |

| Negishi Coupling | Organozinc reagent + Aryl halide | Nickel or Palladium complex | High reactivity and selectivity | General knowledge |

Precursor Synthesis and Purification Methods

The success of any synthetic strategy for this compound relies heavily on the availability and purity of the necessary precursors. For instance, the synthesis of 1,2,3-tribromobenzene, a potential precursor, can be achieved from 2,3-dibromoaniline (B1631936) through diazotization followed by a Sandmeyer-type reaction. chemicalforums.com Similarly, the preparation of 1,3,5-tribromobenzene (B165230) is well-documented and starts from the tribromination of aniline (B41778) followed by deamination. orgsyn.orgprepchem.com

Purification of the final product and intermediates is crucial. Common techniques include recrystallization and column chromatography. For instance, crude tribromobenzene can be purified by recrystallization from a mixture of glacial acetic acid and water after treatment with decolorizing carbon. orgsyn.org

Enantioselective Synthesis and Chiral Ligand Applications of Related Biphenyls

While this compound itself is achiral, the principles of atropisomeric biphenyl synthesis are relevant to the broader class of compounds. Atropisomerism arises from hindered rotation around the single bond connecting the two aryl rings, a phenomenon often observed in ortho-substituted biphenyls.

The enantioselective synthesis of chiral biphenyls can be achieved through various methods, including asymmetric cross-coupling reactions. For example, the Suzuki-Miyaura coupling can be rendered enantioselective by employing chiral phosphine (B1218219) ligands on the palladium catalyst. These chiral ligands create a chiral environment around the metal center, influencing the stereochemical outcome of the reductive elimination step that forms the biphenyl bond.

Chiral biphenyls, particularly those with hydroxyl or phosphine groups, are highly valuable as ligands in a wide range of asymmetric catalytic reactions. The well-defined chiral pocket created by these ligands can induce high levels of enantioselectivity in the products of reactions such as asymmetric hydrogenation, aldol (B89426) reactions, and Diels-Alder reactions.

Derivatization Pathways and Product Characterization (e.g., methoxylated derivatives)

The bromine atoms on the this compound scaffold can serve as handles for further functionalization. One common derivatization is methoxylation, which involves the replacement of one or more bromine atoms with a methoxy (B1213986) group.

This transformation can be achieved through nucleophilic aromatic substitution, often catalyzed by copper or palladium. For instance, the reaction of an aryl bromide with sodium methoxide (B1231860) in the presence of a suitable catalyst can yield the corresponding aryl methyl ether. chemistryviews.org The conditions for such reactions need to be carefully controlled to achieve selective methoxylation at a specific position.

Characterization of the resulting methoxylated derivatives, as well as the parent tetrabromobiphenyl, relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the substitution pattern on the biphenyl core. The chemical shifts and coupling constants of the aromatic protons provide detailed information about their relative positions. In methoxylated derivatives, the appearance of a singlet around 3-4 ppm in the ¹H NMR spectrum is indicative of the methoxy group.

Mass Spectrometry (MS): MS is used to determine the molecular weight and isotopic pattern of the compound. The presence of multiple bromine atoms gives a characteristic isotopic distribution that can confirm the number of bromine atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of specific functional groups, such as the C-O stretching vibration of the ether linkage in methoxylated derivatives.

Table 3: Spectroscopic Data for Hypothetical Methoxylated Derivatives of this compound

| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) | MS (m/z) |

| 2,2',6'-Tribromo-5-methoxybiphenyl | 7.0-7.8 (m, Ar-H), 3.8 (s, OCH₃) | 155 (C-O), 110-140 (Ar-C) | 404, 406, 408, 410 |

| 2,2'-Dibromo-5,6'-dimethoxybiphenyl | 6.8-7.6 (m, Ar-H), 3.7, 3.9 (2s, OCH₃) | 154, 156 (C-O), 110-140 (Ar-C) | 354, 356, 358 |

Note: The data in this table is hypothetical and intended for illustrative purposes.

Advanced Analytical Techniques for 2,2 ,5,6 Tetrabromobiphenyl

Chromatographic Separations

Chromatography is the cornerstone of PBB analysis, aiming to separate the target analyte from a complex mixture before detection. The choice of chromatographic technique is critical for resolving isomers that have very similar physicochemical properties.

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore capillary columns, is a fundamental technique for the analysis of PBBs. The high efficiency of these columns is necessary to separate the complex mixtures of PBB congeners found in technical mixtures and environmental samples. researchgate.net The separation is primarily based on the boiling point and polarity of the congeners, which is influenced by the number and position of bromine atoms.

For PBBs, non-polar or semi-polar stationary phases, such as those based on 5% phenyl-polysiloxane (e.g., DB-5, SE-54), are commonly used. researchgate.net These phases provide good separation for a wide range of PBB congeners. However, even with high-efficiency columns, co-elution of some critical isomer pairs can occur, necessitating the use of mass spectrometric detection for unambiguous identification or more advanced separation techniques. researchgate.net The development of methods often involves optimizing temperature programs and carrier gas flow rates to maximize resolution between closely eluting peaks. cdc.gov

Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power compared to single-dimension HRGC. mdpi.com This technique employs two columns with different stationary phase selectivities connected by a modulator. chemistry-matters.com The modulator traps fractions from the first-dimension (1D) column and re-injects them onto a short, fast-separating second-dimension (2D) column. chemistry-matters.com This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of compounds that would co-elute in a one-dimensional system. gcms.cz

GC×GC is particularly well-suited for analyzing complex mixtures of halogenated compounds like PBBs and polybrominated diphenyl ethers (PBDEs). azom.comnih.gov It can separate different classes of contaminants in a single run, often reducing the need for extensive sample fractionation. gcms.cz For instance, studies have successfully separated PBBs from PBDEs and polychlorinated biphenyls (PCBs) using GC×GC. doi.org The selection of an orthogonal column set (e.g., a non-polar 1D column and a polar 2D column) is key to maximizing the separation space. nih.gov

| Parameter | Typical Setting | Reference |

|---|---|---|

| First Dimension (1D) Column | DB-1 or equivalent (e.g., 60 m, 0.25 mm i.d., 0.1 µm film) | nih.govee-net.ne.jp |

| Second Dimension (2D) Column | BPX-50 or 007-65HT (e.g., 1.5 m, 0.1 mm i.d., 0.1 µm film) | nih.govee-net.ne.jp |

| Carrier Gas | Helium, constant flow | doi.org |

| Modulation Period | 4 - 8 seconds | doi.orgee-net.ne.jp |

| Detector | μECD, TOF-MS | nih.govdoi.org |

Liquid Chromatography (LC)

While gas chromatography is the predominant technique for analyzing non-polar PBBs, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), serves as a valuable alternative, especially for more polar brominated compounds or when analyzing thermally labile substances. nih.govnih.gov For PBBs, reversed-phase HPLC is the most common approach. scielo.br

In reversed-phase LC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. nih.govscielo.br The separation is based on the hydrophobicity of the analytes. Gradient elution, where the mobile phase composition is changed during the run, is often employed to achieve separation of compounds with a wide range of polarities. qub.ac.uk While LC may not offer the same isomer-specific resolution for all 209 PBB congeners as high-end GC techniques, it is highly effective for specific applications and can be coupled with powerful detectors like tandem mass spectrometry. nih.govunife.it

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive detection method for PBB analysis, providing not only high sensitivity but also structural information that allows for confident identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of 2,2',5,6'-Tetrabromobiphenyl. Unlike low-resolution mass spectrometers, HRMS instruments (such as time-of-flight (TOF) or Orbitrap) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically <5 ppm error). nih.gov This capability allows for the determination of an analyte's elemental formula from its exact mass, providing a high degree of certainty in its identification. researchgate.net

For this compound (C₁₂H₆Br₄), the ability to measure its exact mass effectively distinguishes it from other co-eluting compounds that may have the same nominal mass but a different elemental composition. thermofisher.com The high resolving power of these instruments also helps to minimize interferences from the sample matrix. nih.gov Furthermore, HRMS in full-scan mode acquires data for all ions, enabling retrospective analysis of samples for compounds that were not initially targeted. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₆Br₄ | nih.gov |

| Monoisotopic Mass | 465.72030 Da | nih.gov |

| Characteristic Isotope Pattern | Distinct pattern due to ⁴Br isotopes (⁷⁹Br and ⁸¹Br) | epa.gov |

Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is considered a primary ratio method and is the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., ¹³C₁₂-2,2',5,6'-Tetrabromobiphenyl) to the sample before extraction and cleanup. nih.gov

This isotopically labeled internal standard behaves almost identically to the native analyte throughout the sample preparation and analysis process. Any losses of the analyte during these steps will be mirrored by losses of the internal standard. researchgate.net Quantification is then based on measuring the ratio of the response of the native analyte to the response of the labeled standard. daneshyari.com This approach effectively corrects for matrix effects and variations in instrument response, leading to highly accurate and reproducible results. researchgate.net IDMS is frequently combined with GC-HRMS or GC-MS/MS to achieve the ultimate in selectivity and sensitivity. nih.gov

Time-of-Flight Mass Spectrometry (TOFMS)

Time-of-Flight Mass Spectrometry (TOFMS) is a high-resolution mass spectrometry technique that determines the mass-to-charge ratio of an ion by measuring the time it takes to travel a known distance in a field-free region. wikipedia.org Ions are accelerated by an electric field, giving them all the same kinetic energy. Consequently, their velocity is dependent on their mass-to-charge ratio, with lighter ions traveling faster and reaching the detector sooner than heavier ions. wikipedia.org

While the use of TOFMS for routine quantitative analysis of small molecules has been less common than tandem quadrupole MS, advancements in technology have significantly improved its quantitative performance. nih.gov High-resolution TOFMS provides excellent mass accuracy, which is crucial for the confident identification of compounds like this compound in complex mixtures. Different operational modes, such as full-scan and targeted modes, can be employed. Modes like MS(E) (where E represents collision energy) and enhanced-targeted (En-TGT) have shown excellent precision and linearity for small molecule analysis, making them suitable for quantifying trace levels of contaminants. nih.gov For halogenated compounds, the ability of high-resolution TOFMS to resolve isotopic patterns is particularly advantageous for confirming the presence of bromine atoms in the molecule.

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis, typically mass selection, fragmentation, and fragment analysis. In a common setup, such as a triple quadrupole or a Quadrupole Time-of-Flight (Q-TOF) instrument, the first mass spectrometer (MS1) selects a specific parent ion (in this case, the molecular ion of this compound). This selected ion is then passed into a collision cell, where it is fragmented through collision-induced dissociation (CID). The resulting fragment ions are then analyzed by a second mass spectrometer (MS2). nih.gov

This process provides enhanced selectivity and structural information, significantly reducing matrix interference. For polybrominated compounds, MS/MS is used to monitor specific precursor-to-product ion transitions in a mode known as Multiple Reaction Monitoring (MRM). nih.gov This is a highly sensitive and selective method for quantification. For example, in the analysis of other brominated compounds like tetrabromobisphenol-A (TBBPA), MS/MS allows for the development of methods with very low quantitative limits, often in the picogram-per-gram range in soil samples. nih.gov The fragmentation patterns observed in the MS/MS spectrum provide a high degree of confidence in the identification of the target analyte. nih.gov

Electron Capture Negative Ionization (ECNI)

Electron Capture Negative Ionization (ECNI) is a soft ionization technique that offers exceptional sensitivity for electrophilic compounds, such as those containing halogens. chromatographyonline.comunimib.it In ECNI, the ion source is filled with a reagent gas, like methane (B114726) or nitrogen, which moderates the energy of electrons emitted from a filament. chromatographyonline.comnih.gov Analyte molecules capture these low-energy thermal electrons, forming negative ions. This process is highly efficient for compounds with a high electron affinity, like this compound. chromatographyonline.com

ECNI often results in less fragmentation compared to harder ionization techniques like Electron Ionization (EI), producing readily identifiable molecular ions or characteristic fragment ions. unimib.itnih.gov A common approach for the analysis of polybrominated compounds is to use gas chromatography coupled with ECNI-MS (GC/ECNI-MS), monitoring for the bromide ions ([79Br]– and [81Br]–). chromatographyonline.comnih.gov This method is extremely sensitive. chromatographyonline.com Using nitrogen as a reagent gas has been shown to offer advantages over methane, including higher sensitivity for many polybrominated compounds, reduced contamination of the ion source, and a longer filament lifetime. nih.gov The high selectivity of ECNI minimizes background noise from matrix components that lack electronegative groups, leading to improved signal-to-noise ratios and very low limits of detection. unimib.it

Sample Preparation and Clean-up Strategies

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances prior to instrumental analysis.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used sample purification technique that separates compounds from a mixture based on their physical and chemical properties. phenomenex.com The process involves passing a liquid sample through a solid adsorbent (the stationary phase), which retains either the target analytes or the impurities. The retained analytes can then be eluted with a suitable solvent. phenomenex.com For nonpolar compounds like PBBs, reversed-phase SPE is often employed, where a nonpolar stationary phase (e.g., C18-silica) retains the analytes from a polar sample matrix. Interfering compounds can be washed away, and the purified analytes are then eluted with a nonpolar organic solvent. The choice of sorbent and elution solvents is critical for achieving high recovery and clean extracts. phenomenex.com

Table 1: Generic Solid-Phase Extraction (SPE) Steps

| Step | Description | Purpose |

|---|---|---|

| Conditioning | The sorbent bed is rinsed with a solvent to wet the stationary phase. | To ensure consistent interaction between the sorbent and the sample. |

| Equilibration | The sorbent is rinsed with a solvent similar in polarity to the sample matrix. | To prepare the sorbent for sample loading. |

| Loading | The sample is passed through the sorbent bed. | To adsorb the target analyte onto the stationary phase. |

| Washing | The sorbent is rinsed with a specific solvent. | To remove interfering compounds while the analyte of interest remains bound. |

| Elution | A strong solvent is passed through the sorbent. | To desorb the analyte and collect it for analysis. |

Table based on general SPE principles. phenomenex.com

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique for extracting analytes from solid and semi-solid samples. nih.gov PLE utilizes organic solvents at elevated temperatures and pressures, which keeps the solvents in a liquid state above their atmospheric boiling points. nih.govvscht.cz These conditions increase the efficiency and speed of the extraction process by enhancing analyte solubility and solvent penetration into the sample matrix. nih.govmdpi.com

For lipophilic contaminants like PBBs in fatty matrices such as fish tissue, PLE is highly effective. vscht.cz The technique significantly reduces solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. mdpi.comresearchgate.net A common approach involves mixing the sample with a desiccant like anhydrous sodium sulfate (B86663) and extracting with a nonpolar solvent or a mixture, such as hexane (B92381)/dichloromethane. vscht.cz Selective PLE (S-PLE) can also be performed by incorporating adsorbent materials like silica (B1680970) gel or Florisil directly into the extraction cell to retain interferences (e.g., lipids) while extracting the target analytes. researchgate.net

Table 2: Example PLE Parameters for Extraction of PCBs from Fish Tissue

| Parameter | Setting | Reference |

|---|---|---|

| Solvent | Hexane-dichloromethane (1:1 v/v) | vscht.cz |

| Temperature | 90–120 °C | vscht.cz |

| Pressure | 10 MPa | vscht.cz |

| Static Cycles | 3 cycles | vscht.cz |

| Static Time | 5 minutes per cycle | vscht.cz |

| Flush Volume | 60% of cell volume | vscht.czlu.se |

This table presents optimized conditions for extracting similar compounds (PCBs) and demonstrates the principles applicable to this compound. vscht.czlu.se

Nonpolar Solvent Extraction Techniques

The extraction of this compound from various matrices relies heavily on the use of nonpolar solvents due to the compound's lipophilic nature. Traditional methods like Soxhlet extraction have long been used, involving the continuous washing of a solid sample with a heated nonpolar solvent such as hexane or a hexane/acetone mixture. vscht.cz While effective, these methods are time-consuming and require large volumes of high-purity solvents. vscht.cz

Modern techniques like PLE often employ the same nonpolar solvents but under elevated temperature and pressure to accelerate the process. nih.gov Common nonpolar solvents and mixtures used for the extraction of PBBs and related persistent organic pollutants include:

n-Hexane

n-Pentane lu.se

n-Heptane lu.se

Hexane-dichloromethane mixtures vscht.czresearchgate.net

Hexane-acetone mixtures vscht.cz

The selection of the solvent system is optimized based on the specific matrix. For instance, in high-fat samples, a selective extraction may be designed using solvents like n-hexane at high temperatures to efficiently extract the nonpolar analytes while minimizing co-extraction of lipids, especially when combined with in-cell cleanup sorbents. lu.se

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | PBB 53 |

| Polychlorinated biphenyls | PCBs |

| Polybrominated biphenyls | PBBs |

| Tetrabromobisphenol-A | TBBPA |

| Dichloromethane | |

| n-Hexane | |

| n-Pentane | |

| n-Heptane | |

| Acetone | |

| Methane | |

| Nitrogen |

Environmental Transport, Distribution, and Fate of Tetrabromobiphenyls

Environmental Compartmentalization and Partitioning Behavior

The environmental behavior of 2,2',5,6'-tetrabromobiphenyl is largely dictated by its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow), which indicates a strong affinity for lipids and organic matter. nih.govpops.int These characteristics drive its partitioning among various environmental compartments, including air, water, sediment, and soil.

Air-Water Exchange Dynamics

The exchange of PBBs between the atmosphere and water bodies is a key process governing their environmental transport. acs.org Compounds like this compound can be released into the atmosphere and subsequently deposit into water systems. pops.int The direction and rate of this exchange are influenced by factors such as the compound's Henry's Law constant, which for PBBs is generally low, suggesting a tendency to partition from air to water. nih.gov However, the process is complex and can involve both deposition and volatilization depending on environmental conditions. acs.org The two-film model of air-water exchange is often used to describe this process, considering the resistance to mass transfer in both the air and water boundary layers. doi.org

Sediment-Water Interactions and Resuspension

Due to their hydrophobic nature, PBBs like this compound have a strong tendency to adsorb to suspended particles and bottom sediments in aquatic environments. nih.gov This partitioning to sediment can act as a significant sink for these compounds. However, sediments are not a permanent repository. Physical disturbances, such as bioturbation (mixing by organisms) and currents, can lead to the resuspension of contaminated sediments, reintroducing the PBBs into the water column and making them available for further transport and uptake by aquatic organisms. who.int The presence of dissolved organic carbon in water can decrease the adsorption of PBBs to sediments, potentially increasing their mobility. cdc.gov

Soil Binding and Mobility

In terrestrial environments, this compound exhibits strong binding to soil organic matter. cdc.gov This high soil sorption coefficient (Koc) results in low mobility, meaning the compound is not readily leached from the soil into groundwater. cdc.gov The strong adsorption to soil particles significantly limits its vertical movement through the soil profile. cdc.gov However, soil erosion can lead to the transport of contaminated soil particles to other locations, including aquatic systems.

Atmospheric Transport Mechanisms and Particulate Matter Association

PBBs can undergo long-range atmospheric transport, allowing them to be distributed far from their original sources. pops.int This transport primarily occurs when the compounds are adsorbed onto airborne particulate matter (PM). pops.int Particulate matter is a complex mixture of solid particles and liquid droplets suspended in the air, categorized by size, with PM2.5 (particles with a diameter of 2.5 micrometers or less) and PM10 (particles with a diameter of 10 micrometers or less) being of particular concern for their ability to be inhaled. epa.gov

The association of this compound with particulate matter is a critical factor in its atmospheric transport. The small size of these particles allows them to remain suspended in the atmosphere for extended periods, facilitating their transport over long distances by wind currents. www.gov.uk Deposition of this particulate matter, through both wet (rain and snow) and dry processes, is a primary mechanism by which PBBs enter terrestrial and aquatic ecosystems. acs.org

Bioaccumulation and Biomagnification Potential in Ecosystems

One of the most significant environmental concerns regarding PBBs is their potential to bioaccumulate and biomagnify in food webs. pops.intnih.gov Bioaccumulation is the process by which a substance is taken up by an organism from the environment at a rate faster than it is lost. service.gov.uk Due to their high lipophilicity, PBBs readily accumulate in the fatty tissues of organisms. mhlw.go.jp

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov As smaller organisms containing PBBs are consumed by larger ones, the concentration of the contaminants becomes more concentrated at each trophic level. This can lead to very high concentrations in top predators, including fish, marine mammals, and birds of prey. cdc.gov

The bioconcentration factor (BCF) is a measure of a chemical's tendency to accumulate in an organism from water. High BCF values for PBBs indicate a significant potential for bioaccumulation in aquatic organisms. cdc.gov For instance, studies have shown that BCF values for PBB congeners can be very high, increasing with the degree of bromination up to a certain point. cdc.gov

Application of Multimedia Fugacity Models for Environmental Fate Prediction

Multimedia fugacity models are valuable tools for predicting the environmental fate and distribution of chemicals like this compound. wikipedia.orgulisboa.pt Fugacity, a concept related to a chemical's "escaping tendency" from a particular phase, is used to model the partitioning of a chemical between different environmental compartments (air, water, soil, sediment, and biota). wikipedia.org

These models use the physicochemical properties of a chemical, such as its solubility, vapor pressure, and partition coefficients, along with environmental parameters, to simulate its movement and transformation in the environment. ulisboa.pt Fugacity models can be developed at different levels of complexity (Level I, II, III, etc.), with higher levels incorporating more dynamic processes like advection and degradation. ulisboa.pt

For persistent organic pollutants (POPs) like PBBs, fugacity models can help to:

Estimate the distribution of the chemical in various environmental media. researchgate.net

Predict the potential for long-range transport. researchgate.net

Assess bioaccumulation potential in different organisms and food webs. researchgate.net

By providing a quantitative framework for understanding chemical fate, fugacity models can inform risk assessments and the development of environmental management strategies. researchgate.netnih.gov

Biotic and Abiotic Transformation Pathways of Tetrabromobiphenyls

Reductive Debromination Processes

Reductive debromination is a significant transformation pathway for PBBs, including 2,2',5,6'-tetrabromobiphenyl, particularly in anaerobic environments. This process involves the removal of bromine atoms from the biphenyl (B1667301) structure, leading to the formation of lower brominated congeners.

Anaerobic Microbial Debromination in Sediments and Soils

In environments lacking oxygen, such as deep sediments and certain soils, anaerobic microorganisms play a crucial role in the breakdown of highly brominated compounds like tetrabromobiphenyls. Studies have demonstrated that anaerobic bacteria found in river sediments can biodegrade higher substituted PBBs. cdc.gov This microbial action involves the use of the brominated compounds as electron acceptors in their respiratory processes. While higher brominated biphenyls are generally resistant to biodegradation under aerobic conditions, anaerobic microorganisms in contaminated sediments have shown the ability to debrominate them. cdc.govpops.int However, the effectiveness of this process can be influenced by the level of contamination, as excessively high concentrations of PBBs and other contaminants may inhibit microbial activity. cdc.gov

Congener-Specific Debromination Patterns (e.g., meta/para vs. ortho)

The removal of bromine atoms by anaerobic microorganisms is not random; it follows specific patterns based on the position of the bromine on the biphenyl rings. Research has shown a preferential removal of bromine atoms from the meta and para positions, with no observed removal of ortho bromines. cdc.gov This specificity suggests that the enzymes involved in this process have a steric preference, finding it easier to act on the less hindered meta and para positions. This pattern of debromination is a key factor in determining the types of lower brominated congeners that are formed.

Formation of Lower Brominated Congeners

The stepwise removal of bromine atoms through reductive debromination results in the formation of PBB congeners with fewer bromine atoms. For instance, the degradation of a hexabromobiphenyl, a major component of the commercial mixture FireMaster BP-6, has been shown to produce pentabromobiphenyls and tetrabromobiphenyls. cdc.gov This process effectively transforms the parent compound into a series of metabolites that may have different toxicological and environmental properties. The formation of these lower brominated congeners is a critical aspect of the long-term environmental impact of PBBs, as these products can also be persistent and bioaccumulative.

| Parent Compound | Transformation Process | Resulting Congeners |

| Hexabromobiphenyl | Reductive Debromination | Pentabromobiphenyls, Tetrabromobiphenyls |

Photolytic Degradation Mechanisms

Photolysis, or the breakdown of chemical compounds by light, is another significant degradation pathway for PBBs. cdc.gov When exposed to sunlight, particularly in the presence of a proton-donating solvent, PBBs can undergo reductive debromination. cdc.gov This process involves the absorption of light energy, which excites the molecule and leads to the cleavage of carbon-bromine bonds. The result is the formation of lower brominated biphenyls. cdc.gov Studies have shown that the photolysis of PBBs can be quite rapid under laboratory conditions. For example, the irradiation of 2,2',4,4',5,5'-hexabromobiphenyl (B1200347) in methanol (B129727) led to the formation of pentabromobiphenyls and tetrabromobiphenyls. cdc.gov While early studies suggested that debromination preferentially occurs at the ortho and para positions during photolysis, later research on commercial mixtures like FireMaster BP-6 indicated that reductive debromination of ortho substituents is not the predominant pathway. cdc.gov The relevance of photolysis in natural aqueous environments is also a subject of study, with some research suggesting that debromination is the major reaction, rather than the formation of hydroxylated products. cdc.gov

Role of Xenobiotic-Metabolizing Enzymes in Biotransformation

Xenobiotic-metabolizing enzymes, present in a wide range of organisms from microorganisms to vertebrates, are designed to transform foreign chemical compounds (xenobiotics) to facilitate their elimination from the body. wikipedia.orgmhmedical.com These enzymes play a role in the biotransformation of PBBs. The metabolism of xenobiotics typically occurs in phases. wikipedia.org In Phase I, enzymes like the cytochrome P450 monooxygenases introduce or expose functional groups, making the compound more reactive. wikipedia.orgnih.gov For PBBs, this can involve hydroxylation. nih.gov In Phase II, the modified compound is conjugated with endogenous molecules, such as glucuronic acid or sulfate (B86663), to increase its water solubility and facilitate excretion. wikipedia.orgmhmedical.com

The rate and products of PBB metabolism can depend on the specific congener and its bromine substitution pattern. nih.gov Less brominated PBBs are more readily metabolized to hydroxylated derivatives. nih.gov In fish, reductive debromination has been identified as a major metabolic pathway for polybrominated diphenyl ethers (PBDEs), a structurally similar class of compounds, with evidence suggesting the involvement of iodothyronine deiodinase enzymes. nih.gov This suggests that similar enzymatic processes could be involved in the biotransformation of PBBs like this compound in aquatic organisms.

| Enzyme System | Role in Biotransformation | Potential Products |

| Cytochrome P450 | Phase I metabolism (oxidation) | Hydroxylated PBBs |

| Transferases | Phase II metabolism (conjugation) | Water-soluble conjugates |

| Iodothyronine deiodinases | Reductive debromination | Lower brominated PBBs |

Mechanistic Research on Polybrominated Biphenyl Interactions

Ah Receptor-Mediated Mechanisms of Action

The primary and most well-understood mechanism for many halogenated aromatic hydrocarbons, including certain PBBs, involves the aryl hydrocarbon receptor (AhR). nih.gov PBBs that can assume a planar or near-planar structure are capable of binding to and activating the AhR, which then initiates the transcription of a variety of genes. nih.gov This activation can lead to a wide range of toxic responses, including the induction of cytochrome P-450-dependent monooxygenases like CYP1A1 and CYP1A2. nih.gov

However, the structure of 2,2',5,6'-tetrabromobiphenyl, with bromine atoms at two ortho positions (2 and 2'), forces the biphenyl (B1667301) rings into a non-planar configuration. cdc.gov This steric hindrance is known to significantly reduce or prevent binding to the Ah receptor. cdc.govscispace.com While no direct binding studies for this compound are available, research on the structurally similar di-ortho substituted congener, 2,2',5,5'-tetrabromobiphenyl (B1214240) (PBB 52), demonstrates that it is the least active competitor for the Ah receptor when compared to planar congeners and does not induce aryl hydrocarbon hydroxylase (AHH). cdc.govscispace.com It is therefore highly probable that this compound does not exert its biological effects through an Ah receptor-mediated mechanism.

Biochemical and Cellular Perturbations

Given the unlikelihood of significant AhR activation, the biochemical and cellular effects of this compound would proceed via alternative pathways. For non-planar PBBs, a key mechanism identified is the disruption of cellular communication. Research has shown that ortho-substituted PBBs, which are poor AhR agonists, can inhibit gap junctional intercellular communication. oup.com This process is vital for maintaining tissue homeostasis, and its inhibition is considered a potential factor in carcinogenesis. oup.com

For example, the commercial PBB mixture Firemaster BP-6 and its major component, the di-ortho-substituted 2,2',4,4',5,5'-hexabromobiphenyl (B1200347), were found to inhibit metabolic cooperation between cells, whereas planar, dioxin-like congeners did not. oup.com Although this compound has not been specifically tested, its di-ortho-substituted structure suggests it could potentially share this ability to perturb cell-cell communication.

Effects on Organ Systems at a Mechanistic Level (e.g., hepatic and immune system changes)

Exposure to PBBs as a class is known to potentially cause adverse effects on several organ systems, including the liver, kidneys, thyroid gland, and immune system. nih.gov The mechanisms underlying these effects are congener-specific.

For AhR-active PBBs, liver toxicity is often associated with the induction of metabolizing enzymes, leading to hepatocellular hypertrophy and changes in lipid metabolism. In contrast, the toxicity of non-AhR-active congeners like this compound is likely initiated by different mechanisms. The potential inhibition of gap junctional communication could contribute to liver disturbances by disrupting the coordinated function of hepatocytes. oup.com While specific mechanistic data on this congener's effect on organ systems is absent, it is known that PBBs can be metabolized to hydroxylated products, which may have their own toxicological profiles. sci-hub.se

Investigation of Initiator and Promoter Potential in Carcinogenesis Models

The process of chemical carcinogenesis is often modeled as a multi-stage process involving initiation and promotion. An initiator is a genotoxic agent that causes irreversible DNA damage, while a promoter is an epigenetic agent that stimulates the clonal expansion of initiated cells.

There are no available studies investigating the initiator or promoter potential of this compound specifically. However, studies on commercial PBB mixtures and other congeners provide some insight. The commercial mixture FireMaster FF-1 and the planar congener 3,3',4,4',5,5'-hexabromobiphenyl (B155695) have demonstrated tumor-promoting activity in mouse skin and rat liver models. cdc.gov This promoting activity is often linked to the inhibition of intercellular communication or other epigenetic effects. oup.com Given that non-planar, ortho-substituted PBBs can inhibit cell-cell communication, it is plausible that this compound could act as a tumor promoter, but dedicated studies are required to confirm this potential.

Molecular Mechanisms of Action in Biological Systems

The molecular mechanism of action for this compound remains unelucidated due to a lack of specific research. However, based on its structure, a general mechanism can be proposed that is distinct from that of coplanar, "dioxin-like" PBBs.

The defining structural feature of this compound is its di-ortho bromine substitution, which results in a non-planar conformation. cdc.gov This structure makes it a poor ligand for the Ah receptor, meaning the cascade of gene expression changes associated with AhR activation is not a likely pathway for its toxicity. cdc.govscispace.com

Instead, the molecular mechanism may involve direct interactions with cellular membranes or the inhibition of key cellular processes like gap junctional intercellular communication, a known effect of other non-planar PBBs. oup.com The toxic responses to this compound would therefore stem from the disruption of tissue architecture and function through non-AhR-mediated pathways.

Comparative Activity of PBB Congeners

| Compound/Mixture | Structure Type | Ah Receptor Binding | Tumor Promotion Activity | Reference |

|---|---|---|---|---|

| This compound | Di-ortho (Non-planar) | Not studied; predicted to be very low | Not studied | cdc.gov |

| 2,2',5,5'-Tetrabromobiphenyl (PBB 52) | Di-ortho (Non-planar) | Very low | Not specified | cdc.govscispace.com |

| 3,3',4,4'-Tetrabromobiphenyl (PBB 77) | Non-ortho (Planar) | High | Weak initiator in rat liver | cdc.gov |

| Firemaster FF-1 (Mixture) | Contains planar and non-planar congeners | Active | Promoter in mouse skin and rat liver | cdc.govoup.com |

Table of Chemical Compounds

| Chemical Name |

|---|

| This compound |

| 2,2',4,4',5,5'-Hexabromobiphenyl |

| 2,2',5,5'-Tetrabromobiphenyl |

| 3,3',4,4',5,5'-Hexabromobiphenyl |

| 3,3',4,4'-Tetrabromobiphenyl |

| Aryl hydrocarbon hydroxylase |

| CYP1A1 |

| CYP1A2 |

| Firemaster BP-6 |

| Firemaster FF-1 |

| Polybrominated biphenyls |

Comparative Studies with Other Halogenated Aromatic Hydrocarbons

Structural and Mechanistic Comparisons with Polychlorinated Biphenyls (PCBs)

Polybrominated biphenyls (PBBs) and polychlorinated biphenyls (PCBs) are structurally similar, both possessing a biphenyl (B1667301) structure with halogen substituents. epa.govnih.gov This structural analogy extends to their chemical properties, persistence, and distribution in the environment. bohrium.com Both PBBs and PCBs are comprised of 209 individual congeners, distinguished by the number and position of their halogen atoms. nih.gov

The mechanism of toxicity for both PBBs and PCBs is complex and congener-dependent, but a primary pathway involves interaction with the aryl hydrocarbon (Ah) receptor. t3db.catandfonline.com The planarity of the molecule, influenced by the substitution pattern, is a key determinant of its affinity for the Ah receptor. nih.gov For PCBs, the dihedral angle between the two phenyl rings is heavily influenced by the number of ortho-substituents. nih.gov Non-ortho-substituted PCBs have a greater degree of planarity compared to those with multiple ortho-substitutions. nih.gov This structural feature is critical for binding to the Ah receptor and eliciting a toxic response. tandfonline.com

Long-term exposure to both PCBs and PBBs has been linked to the development of neoplastic nodules in the liver and, in some instances, hepatocellular carcinoma in animal studies. tandfonline.com While both classes of compounds are recognized for their persistence and potential for bioaccumulation, their contamination sources and timelines differ. A significant PBB contamination event occurred in Michigan in 1973 due to an accidental mix-up with cattle feed, leading to widespread environmental and human exposure. nih.govtandfonline.com In contrast, PCBs saw extensive industrial use, resulting in a more global distribution. tandfonline.com

| Feature | Polychlorinated Biphenyls (PCBs) | Polybrominated Biphenyls (PBBs) |

| Core Structure | Biphenyl | Biphenyl |

| Halogen | Chlorine | Bromine |

| Number of Congeners | 209 | 209 |

| Primary Mechanism | Aryl hydrocarbon (Ah) receptor binding | Aryl hydrocarbon (Ah) receptor binding |

| Key Toxicity Factor | Molecular planarity | Molecular planarity |

| Primary Contamination | Widespread industrial use | Accidental contamination in Michigan (1973) |

Comparative Environmental Behavior of Different Brominated Flame Retardant Classes (e.g., PBBs vs. PBDEs)

Polybrominated biphenyls (PBBs) and polybrominated diphenyl ethers (PBDEs) are two classes of brominated flame retardants (BFRs) that share structural similarities but exhibit differences in their environmental fate and behavior. epa.govbohrium.com Both are hydrocarbons with a central biphenyl or diphenyl ether structure, respectively, surrounded by bromine atoms. epa.gov This structural likeness leads to some overlapping properties, such as low water solubility and a strong tendency to bind to soil and sediment particles. epa.gov

A key distinction lies in their historical and ongoing use. PBB manufacturing was banned in the United States in 1976 following the Michigan contamination incident. epa.gov Conversely, PBDEs were widely used for decades and, despite restrictions on some commercial mixtures, they continue to be present in many consumer products, leading to ongoing environmental release. nih.govhealthandenvironment.net

The environmental behavior of these compounds is influenced by the degree of bromination. Lower brominated congeners of PBDEs are generally more prone to bioaccumulation than their highly brominated counterparts. epa.gov Similarly, for PBBs, bioconcentration factors (BCFs) tend to increase with the degree of bromination up to tetrabromobiphenyls, after which they may decrease. cdc.gov Higher brominated congeners of PBDEs have a greater affinity for sediment and soil particles. epa.gov

Both PBBs and PBDEs are persistent in the environment. nih.gov They can be transported over long distances attached to airborne particulate matter. epa.gov While both are resistant to degradation, PBDEs are considered somewhat more degradable than other persistent chemicals due to the weaker carbon-bromine bond. healthandenvironment.net The primary environmental risk from both classes of compounds stems from their persistence and ability to bioaccumulate in food chains. epa.govnih.gov

| Feature | Polybrominated Biphenyls (PBBs) | Polybrominated Diphenyl Ethers (PBDEs) |

| Chemical Structure | Brominated biphenyl | Brominated diphenyl ether |

| Primary Use | Additive flame retardants (use discontinued) | Additive flame retardants in various products |

| Water Solubility | Low | Low |

| Soil/Sediment Binding | Strong | Strong |

| Bioaccumulation | Increases with bromination up to a point | Lower brominated congeners bioaccumulate more |

| Environmental Persistence | High | High, but C-Br bond is relatively weak |

| Primary Release | Historical manufacturing and disposal | Ongoing from consumer products |

Congener-Specific Research within Tetrabromobiphenyls (e.g., comparison of 2,2',5,6'- vs. 2,2',5,5'- vs. 2,2',6,6'-tetrabromobiphenyl)

The toxicity and biological activity of tetrabromobiphenyls are highly dependent on the specific arrangement of bromine atoms on the biphenyl rings. Research comparing different congeners, such as 2,2',5,6'-tetrabromobiphenyl, 2,2',5,5'-tetrabromobiphenyl (B1214240), and 2,2',6,6'-tetrabromobiphenyl (B1329975), highlights these critical differences.

Studies have shown a strong correlation between the induction of aryl hydrocarbon hydroxylase (AHH) and the toxicity of PBB congeners. nih.govtandfonline.com For instance, 3,3',4,4'-tetrabromobiphenyl, a potent AHH inducer, exhibits significant toxicity, whereas 2,2',5,5'-tetrabromobiphenyl, a weak phenobarbital-type inducer, shows no observed toxic effects at similar doses. nih.govtandfonline.com This suggests that the toxic potential of a given congener is closely linked to its ability to interact with the Ah receptor, a characteristic heavily influenced by its structure. nih.govtandfonline.com

The congener 2,2',5,5'-tetrabromobiphenyl has been qualitatively detected in water samples from Lake Ontario. cdc.gov Its bioconcentration factor (BCF) in guppies has been determined to be 1,440,000 on a lipid weight basis, indicating a high potential for bioaccumulation. cdc.gov

In contrast, the 2,2',6,6'-tetrabromobiphenyl congener is isostructural with its chlorinated counterpart. iucr.org The presence of bromine atoms at the ortho positions (2, 2', 6, and 6') creates significant steric hindrance, forcing the two phenyl rings to adopt a non-planar conformation. This non-planarity generally reduces the congener's ability to bind to the Ah receptor, which typically favors more planar structures.

The specific congener this compound has been identified and cataloged with the CAS number 60044-25-9. nih.gov While detailed comparative toxicological data for this specific congener against the others mentioned is not extensively available in the provided results, the principles of structure-activity relationships within PBBs suggest that its toxicity would be dictated by its specific three-dimensional structure and resulting interaction with biological receptors. The need for congener-specific quantification is crucial for accurate comparative environmental and toxicological assessments. wur.nl

| Congener | CAS Number | Key Research Findings |

| This compound | 60044-25-9 | Identified and cataloged. nih.gov |

| 2,2',5,5'-Tetrabromobiphenyl | Qualitatively detected in Lake Ontario water. cdc.gov High bioconcentration factor (1,440,000) in guppies. cdc.gov Weak phenobarbital-type inducer with no observed toxicity at tested doses. nih.govtandfonline.com | |

| 2,2',6,6'-Tetrabromobiphenyl | Isostructural with its chlorinated analog. iucr.org Ortho-bromine atoms lead to a non-planar structure. | |

| 3,3',4,4'-Tetrabromobiphenyl | Potent AHH inducer, exhibiting significant toxicity. nih.govtandfonline.com |

Environmental Management and Remediation Research

Technologies for Degradation and Removal

A range of technologies has been investigated for the degradation and removal of PBBs from the environment. While direct research on 2,2',5,6'-tetrabromobiphenyl is limited, studies on similar brominated compounds and the broader class of PBBs provide valuable insights into potential remediation pathways.

Zerovalent Iron (ZVI) and Nanoscale ZVI Applications

Zerovalent iron (ZVI) has emerged as a promising agent for the in-situ remediation of various environmental contaminants, including halogenated organic compounds. nih.gov The efficacy of ZVI lies in its ability to act as an electron donor, facilitating the reductive dehalogenation of contaminants. rsc.org Nanoscale ZVI (nZVI) offers a significant advantage over larger ZVI particles due to its high surface-area-to-volume ratio, which enhances its reactivity. nih.gov

The use of nZVI supported on materials like biochar has been shown to improve its dispersal and reactivity. researchgate.net For example, biochar-supported nZVI has been effective in removing other contaminants and could potentially enhance the degradation of PBBs by providing a stable support and preventing aggregation of the nanoparticles. researchgate.net

Table 1: Research Findings on ZVI Applications for Halogenated Compound Remediation

| Technology | Target Contaminant | Key Findings | Reference |

| Nanoscale and Microscale ZVI | Polychlorinated Biphenyls (PCBs) | Highly efficient degradation in water; limited effect in soil. nih.gov | nih.gov |

| Nanoscale ZVI | General Contaminants | Increased reactive surface area enhances degradation reactions. nih.gov | nih.gov |

| Biochar-supported nZVI | Acid Orange 7 | Well-dispersed nZVI on biochar showed high degradation efficiency. researchgate.net | researchgate.net |

| Immobilized nZVI with Pseudomonas sp. | Pentachlorobenzene | Synergistic system achieved 80.2% removal efficiency in 48 hours. nih.gov | nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to remove organic pollutants through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These processes, which can involve ozone (O₃), hydrogen peroxide (H₂O₂), and/or ultraviolet (UV) light, are capable of mineralizing a wide range of organic compounds into less harmful substances like carbon dioxide and water. membranechemicals.comyoutube.com

AOPs are particularly useful for treating water contaminated with persistent organic pollutants that are resistant to conventional treatment methods. membranechemicals.com The non-selective nature of hydroxyl radicals allows them to react rapidly with and break down complex organic molecules. wikipedia.org While direct research on the application of AOPs to this compound is scarce, their effectiveness against other brominated flame retardants like tetrabromobisphenol A (TBBPA) suggests potential applicability. nih.gov

Photocatalytic Degradation

Photocatalytic degradation is an AOP that utilizes a semiconductor catalyst, such as titanium dioxide (TiO₂) or bismuth oxybromide (BiOBr), and a light source (e.g., UV or solar light) to generate hydroxyl radicals. nih.govresearchgate.net This technology has shown promise for the degradation of brominated organic pollutants. nih.gov

For example, research on TBBPA has demonstrated that photocatalytic oxidation using BiOBr microspheres can lead to its complete elimination from a solution within minutes under simulated solar light. researchgate.net The degradation mechanism involves both hydroxylation and debromination. researchgate.net Similarly, a sequential reductive/oxidative process in a UV-TiO₂ system has been shown to be effective for TBBPA degradation, where reductive debromination is followed by oxidative decomposition. nih.gov This suggests that photocatalysis could be a viable strategy for the remediation of this compound, promoting the cleavage of the stable carbon-bromine bonds. nih.gov

Table 2: Research Findings on Photocatalytic Degradation of Brominated Compounds

| Technology | Target Contaminant | Key Findings | Reference |

| BiOBr Microspheres | Tetrabromobisphenol A (TBBPA) | Nearly 100% removal from solution after 15 minutes of UV-vis irradiation. researchgate.net | researchgate.net |

| UV-TiO₂ System | Tetrabromobisphenol A (TBBPA) | Sequential reduction/oxidation strategy effectively degraded TBBPA. nih.gov | nih.gov |

Enhanced Biodegradation Strategies

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective remediation approach. epa.gov For PBBs, anaerobic biodegradation often proceeds via reductive debromination, where bacteria use the PBBs as electron acceptors. nih.gov

Research has shown that microbial degradation of PBBs can be enhanced through various strategies. Bioaugmentation, the introduction of specific microbial strains with known degradative capabilities, and biostimulation, the addition of nutrients to stimulate the activity of indigenous microorganisms, are two such approaches. epa.gov For instance, studies on PCBs have demonstrated that site-directed mutagenesis of the biphenyl (B1667301) dioxygenase gene in bacteria can broaden the range of degradable congeners. nih.gov While the environmental residues of PBBs often differ from the patterns in technical products, suggesting that microbial transformation occurs, the specific microorganisms responsible for the degradation of this compound in the environment are not well-documented. nih.gov

Activated Carbon Treatment

Activated carbon is a well-established adsorbent for a wide range of organic contaminants due to its high surface area and porous structure. researchgate.netmdpi.com It has been proposed as a remediation strategy for sediments contaminated with PCBs and, by extension, PBBs. nih.gov

The adsorption of PCBs to activated carbon is driven by the hydrophobic nature of both the contaminant and the carbon surface. researchgate.net Studies have shown that activated carbon can effectively sequester PCBs from water, with the adsorption capacity being influenced by the carbon's physical properties. researchgate.netnih.gov However, the presence of dissolved organic matter and biofilms in natural sediments can reduce the adsorption efficiency by competing for binding sites. nih.gov Despite this, the high adsorption capacity of activated carbon makes it a promising option for in-situ remediation of PBB-contaminated sites. nih.gov Research on processed montmorillonite (B579905) clays (B1170129) has also shown strong adsorption of PCBs, presenting another potential sorbent for remediation. nih.gov

Table 3: Adsorption Capacities of Different Sorbents for PCBs

| Sorbent | Target Contaminant | Key Findings | Reference |

| Activated Carbon | Polychlorinated Biphenyls (PCBs) | High adsorption capacity, but can be reduced by dissolved organic matter and biofilms. nih.gov | nih.gov |

| Processed Montmorillonite Clays | Polychlorinated Biphenyls (PCBs) | Showed higher binding capacity and affinity for coplanar PCBs compared to non-coplanar congeners. nih.gov | nih.gov |

Source Identification and Emission Control Research

Identifying the sources and controlling the emissions of PBBs are crucial for preventing further environmental contamination. Historically, PBBs entered the environment through emissions from manufacturing processes and the disposal of products containing these flame retardants. epa.govepa.gov A significant contamination event in Michigan in the 1970s, where a PBB-based fire retardant was accidentally mixed with livestock feed, highlighted the potential for widespread environmental and human exposure. epa.govepa.gov

Although the production and use of PBBs have been largely phased out, they can still be released from old products and waste streams. epa.gov Incineration of waste containing brominated flame retardants is a potential source of PBBs and the more toxic polybrominated dibenzofurans (PBDFs). pops.int Emissions from the recycling of electronic waste (e-waste) have also been identified as a source of PBBs in the environment. nih.gov

Due to their persistence, PBBs can undergo long-range atmospheric transport, leading to their detection in remote areas far from their original sources. nih.gov Research on PBB congener patterns in environmental samples, such as cod liver from the Baltic Sea, suggests that the PBBs present are often metabolites of the original technical mixtures, indicating environmental transformation processes. nih.gov This complicates source tracking and underscores the importance of controlling primary emissions. Regulatory measures, such as those under the Stockholm Convention on Persistent Organic Pollutants, aim to eliminate or restrict the production and use of PBBs to prevent their release into the environment.

Development of Environmentally Benign Alternatives

In response to the significant environmental and health concerns associated with polybrominated biphenyls (PBBs) like this compound, extensive research has focused on developing safer, more environmentally benign flame retardant alternatives. ontosight.aiainvest.com The primary driver for this shift is the persistent, bioaccumulative, and toxic nature of halogenated flame retardants, which has led to regulatory actions and a demand for sustainable fire safety solutions. ainvest.comresearchgate.net The development of these alternatives centers on non-halogenated compounds that offer effective flame retardancy without the adverse environmental and toxicological profiles of their predecessors. researchgate.net

Key research findings indicate a significant move towards phosphorus-based, nitrogen-based, and inorganic flame retardants. pinfa.eu These alternatives are often designed to be reactive, meaning they chemically bond with the polymer matrix, which can reduce leaching, or they function through different mechanisms that are considered less harmful. researchgate.netresearchgate.net

Phosphorus-Based Flame Retardants (PFRs)

Phosphorus-based compounds represent one of the most promising and widely researched classes of alternatives to halogenated flame retardants. italmatch.comnih.gov They are valued for their effectiveness in both the solid and gas phases of a fire. researchgate.netnih.gov In the solid phase, they promote the formation of a stable, insulating char layer on the polymer surface, which inhibits pyrolysis and prevents the release of flammable gases that fuel the fire. researchgate.net In the gas phase, phosphorus-containing radicals can interrupt the combustion cycle. nih.gov Research in this area is diverse, with several sub-classes of PFRs being developed:

Organophosphorus Flame Retardants: This category includes phosphates, phosphonates, and phosphinates. researchgate.netbohrium.com Aryl phosphates, such as triphenyl phosphate (B84403) (TPP) and bisphenol A bis(diphenyl phosphate) (BDP), have been adopted in various polymer systems. nih.govplasticsengineering.org Research focuses on optimizing their structure to enhance thermal stability and reduce volatility. thepharmajournal.com

DOPO and its Derivatives: A significant area of research involves 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. researchgate.net DOPO is a reactive flame retardant that can be incorporated into polymer backbones, particularly in epoxy resins used for electronics. researchgate.nethunan-chem.com Its rigid structure often imparts high thermal stability and excellent flame retardancy at low concentrations. researchgate.net Studies have demonstrated that DOPO-based flame retardants can achieve high fire safety ratings, such as UL 94 V-0, with minimal phosphorus content, which helps preserve the mechanical properties of the material. nih.gov For instance, one study reported achieving a V-0 rating and increasing the Limiting Oxygen Index (LOI) from 25.8% to 33.4% with just 0.25 wt% phosphorus from a DOPO-derivative. nih.gov Another found that a DOPO-based additive could increase the LOI to over 36.0. tandfonline.com

Red Phosphorus: This inorganic form of phosphorus is a highly effective flame retardant, particularly in polyamides. thepharmajournal.com Its mechanism is primarily based on char promotion. researchgate.net To improve its stability and reduce potential reactivity, it is often encapsulated or coated. nih.gov

Nitrogen-Based and Synergistic Systems

Nitrogen-containing compounds, such as melamine (B1676169) and its derivatives (e.g., melamine polyphosphate, melamine cyanurate), are also used as environmentally friendlier alternatives. ainvest.comnih.gov They often work through intumescent mechanisms, where they swell upon heating to form a protective, insulating foam layer. researchgate.net A key area of research is the development of synergistic systems that combine phosphorus and nitrogen compounds (P-N systems). pinfa.eu This combination can lead to enhanced flame retardancy that is greater than the sum of the individual components, often through complementary char-forming and gas-phase actions. thepharmajournal.com

Inorganic Flame Retardants

Inorganic compounds are another major category of halogen-free flame retardants. They are generally considered to be non-toxic and environmentally safe. nih.gov

Metal Hydroxides: Aluminium hydroxide (B78521) (ATH) and magnesium hydroxide (MDH) are widely used. plasticsengineering.orgthepharmajournal.com Their flame retardant action is based on an endothermic decomposition process that releases water vapor upon heating. thepharmajournal.com This cools the polymer surface and dilutes the flammable gases and oxygen in the flame zone. thepharmajournal.com A major drawback is that high loadings (often >50% by weight) are required to be effective, which can negatively impact the physical properties of the polymer. nih.gov

Boron Compounds: Zinc borate (B1201080) is often used as a synergist with other flame retardants. thepharmajournal.com It can promote char formation and form a protective glassy layer on the material's surface during a fire. thepharmajournal.com

The following table summarizes research findings on some of these environmentally benign alternatives.

| Alternative Class | Specific Compound/System | Primary Mechanism of Action | Key Research Findings | Relevant Polymer Systems |

| Phosphorus-Based | DOPO-based derivatives | Reactive, Gas-phase inhibition, Char formation | High efficiency at low loadings (e.g., UL 94 V-0 at 0.25 wt% P); increases LOI significantly. nih.gov | Epoxy resins, Polyesters, Polyamides researchgate.nethunan-chem.com |

| Phosphorus-Based | Bisphenol A bis(diphenyl phosphate) (BDP) | Char formation, Gas-phase inhibition | Effective in polycarbonate and its blends. nih.gov | Polycarbonate (PC), PC/ABS Blends nih.govplasticsengineering.org |

| Nitrogen/Phosphorus | Melamine Polyphosphate (MPP) | Intumescence, Char formation | Good thermal stability; often used as a synergist with phosphinates. nih.gov | Polyamides, Polyesters nih.gov |

| Inorganic | Aluminium Hydroxide (ATH) | Endothermic decomposition (releases water), Dilution of flammable gases | Requires high loadings (30-60%); inexpensive and non-toxic. nih.gov | Polyolefins, Cable and wire applications plasticsengineering.orgthepharmajournal.com |

| Inorganic | Magnesium Hydroxide (MDH) | Endothermic decomposition (releases water), Dilution of flammable gases | Higher thermal stability than ATH, suitable for polymers processed at higher temperatures. thepharmajournal.com | Polypropylene, Polyamides thepharmajournal.com |

Future Research Directions and Knowledge Gaps

Elucidation of Congener-Specific Mechanisms for 2,2',5,6'-Tetrabromobiphenyl

A significant gap in the current understanding of PBBs is the lack of detailed toxicological data for individual congeners. PBBs consist of 209 different compounds, and much of the existing research treats them as a single group or focuses on the most abundant congeners found in commercial mixtures like FireMaster. The specific mechanisms of action for this compound (also known as PBB No. 53) are not well-differentiated from other tetrabromobiphenyls or the PBB class as a whole. nih.gov Future research should prioritize investigating the unique toxicokinetic and toxicodynamic properties of this specific congener. Studies analogous to those on PCBs and PBDEs, which have shown that toxicity can vary significantly between congeners based on the number and position of halogen atoms, are required. researchgate.netresearchgate.net This research is critical for understanding its potential for neurotoxicity, endocrine disruption, and other health effects, moving beyond generalized assessments to a more precise, congener-specific risk profile.

Comprehensive Assessment of Environmental Bioavailability and Long-Term Cycling

As a persistent organic pollutant (POP), this compound can accumulate in the environment and the food chain. ontosight.ai While its persistence is known, its long-term environmental cycling and bioavailability are not fully understood. nih.gov Future studies must conduct comprehensive assessments of how this compound partitions between soil, sediment, water, and air. Research is needed to understand its transport mechanisms, including atmospheric deposition and movement through aquatic systems. A critical knowledge gap is the rate and extent to which this compound is taken up by organisms at the base of the food web and subsequently biomagnified. Understanding these biogeochemical cycles is essential for predicting long-term exposure risks for both wildlife and human populations, particularly in historically contaminated areas. researchgate.net

Development of Advanced Analytical Standards and Reference Materials

Accurate and reliable detection and quantification of this compound in various matrices—such as soil, water, air, and biological tissues—depend on the availability of high-quality analytical standards and certified reference materials (CRMs). While standards for some PBB congeners are commercially available, a comprehensive suite of well-characterized standards for individual congeners, including PBB No. 53, is necessary for advanced research. researchgate.net The development of these materials is crucial for improving the accuracy of analytical methods, ensuring consistency across different laboratories, and validating new detection techniques. Furthermore, CRMs are essential for studying the environmental fate of complex PBB mixtures and for monitoring the effectiveness of any potential remediation efforts.

Integration of Predictive Modeling and Experimental Data for Environmental Fate

Predicting the long-term environmental fate of persistent chemicals like this compound is a complex challenge. In silico predictive models, which use a compound's chemical structure to estimate its properties and behavior, are valuable tools for this purpose. nih.govresearchgate.net A key future direction is the integration of these predictive models with experimental data. By combining computational predictions of biodegradability and toxicity with results from laboratory and field studies, researchers can develop more robust and accurate models. nih.gov This integrated approach can help to fill data gaps more efficiently than through experimental testing alone, providing crucial insights into the persistence, transport, and potential degradation pathways of this compound in various environmental compartments.

Exploration of Novel Bioremediation and Chemical Treatment Approaches

Given the persistence of PBBs in the environment, there is a pressing need to develop effective remediation technologies. Future research should actively explore novel bioremediation and chemical treatment approaches specifically targeting compounds like this compound. This includes identifying and engineering microorganisms (bacteria or fungi) capable of degrading halo-aromatic compounds. nih.gov Additionally, research into advanced chemical oxidation or reduction processes that can break down the stable biphenyl (B1667301) structure of PBBs is warranted. These investigations are critical for developing practical strategies to clean up contaminated sites and reduce the environmental burden of these legacy pollutants.

Research on Natural Attenuation Processes and Their Efficacy

In addition to engineered solutions, it is crucial to understand the potential for natural attenuation to reduce concentrations of this compound in the environment. Natural attenuation relies on physical, chemical, and biological processes that occur without human intervention to break down contaminants. Research is needed to determine the extent to which processes like photolysis (breakdown by sunlight), microbial degradation, and other natural transformations affect this compound. A significant knowledge gap is the rate and efficacy of these processes under different environmental conditions. Quantifying the contribution of natural attenuation is essential for making informed decisions about the management of contaminated sites.

Interdisciplinary Approaches to Polybrominated Biphenyl Research

Addressing the complex challenges posed by PBBs requires a highly interdisciplinary approach. Future research efforts will be most effective if they integrate expertise from chemistry, toxicology, environmental science, epidemiology, public health, and data science. Collaborative projects, such as the Michigan PBB Registry which brings together scientists, public health officials, and the affected community, serve as a model for this type of research. nih.gov Such collaborations facilitate a more holistic understanding of the issue, from molecular mechanisms of toxicity to long-term population health impacts and the development of effective public health interventions and remediation strategies.

Q & A

Q. How does bromine substitution affect the interaction of tetrabromobiphenyls with biological targets?